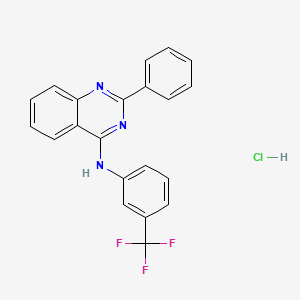![molecular formula C24H16N4O6 B12631495 (3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione” is a complex organic molecule that features a unique arrangement of aromatic rings and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include aromatic aldehydes, nitrobenzene derivatives, and pyrazole precursors. Key steps in the synthesis may involve:
Aldol Condensation: Combining aromatic aldehydes with nitrobenzene derivatives under basic conditions to form intermediate compounds.
Cyclization: Using cyclization reactions to form the pyrazole ring structure.
Functional Group Modifications: Introducing the benzodioxole and phenyl groups through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The aromatic rings can undergo electrophilic substitution reactions.
Substitution: The benzodioxole and phenyl groups can be modified through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs for treating diseases. The compound’s ability to undergo various chemical modifications makes it a versatile candidate for drug design.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-aminophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione: Similar structure with an amine group instead of a nitro group.
(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione: Similar structure with a methyl group instead of a nitro group.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of functional groups and aromatic rings, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C24H16N4O6 |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C24H16N4O6/c29-23-20-21(14-6-8-16(9-7-14)28(31)32)25-27(15-4-2-1-3-5-15)22(20)24(30)26(23)17-10-11-18-19(12-17)34-13-33-18/h1-12,20,22H,13H2/t20-,22+/m1/s1 |
InChI-Schlüssel |
BLLWKUZDXPENLR-IRLDBZIGSA-N |
Isomerische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)N(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(C3=O)N(N=C4C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-ethylpiperazin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12631423.png)
![2-[(4-Fluorophenyl)sulfanyl]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12631434.png)
![5-Oxo-5H-pyrrolo[2,1-a]isoindole-9-carbaldehyde](/img/structure/B12631437.png)
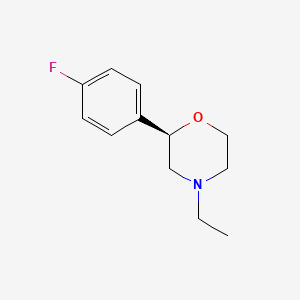
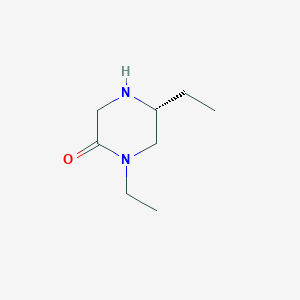
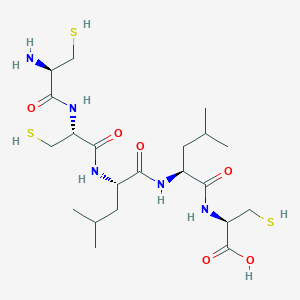
![N-[(2S,3R)-1,3-dihydroxynonan-2-yl]benzamide](/img/structure/B12631453.png)

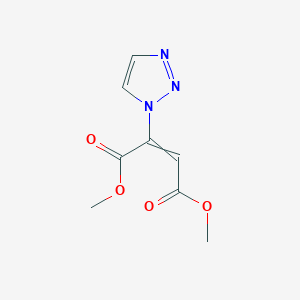
![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
